molecular formula C15H13BrN2O3 B4304864 3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B4304864
M. Wt: 349.18 g/mol
InChI Key: KTGKCMCFLLPKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its antifungal and antibacterial effects by inhibiting the growth of microorganisms. It is also thought to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause significant changes in biochemical and physiological parameters. It has been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against microorganisms. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for the research on 3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole. These include investigating its potential use as a fluorescent probe for detecting metal ions in biological systems, exploring its mechanism of action in greater detail, and developing more efficient synthesis methods for the compound. Additionally, further studies are needed to determine the potential toxicity of the compound and to identify any potential drug interactions.
Conclusion:
This compound is a chemical compound that has shown significant potential in scientific research. Its broad spectrum of activity against microorganisms, antitumor properties, and potential use as a fluorescent probe make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antifungal, antibacterial, and antitumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-5-10(2)7-11(6-9)19-8-14-17-15(18-21-14)12-3-4-13(16)20-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGKCMCFLLPKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 2
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 4
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

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